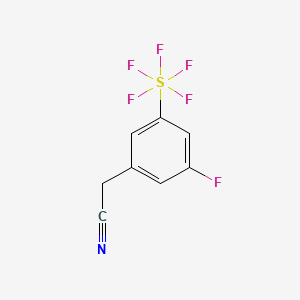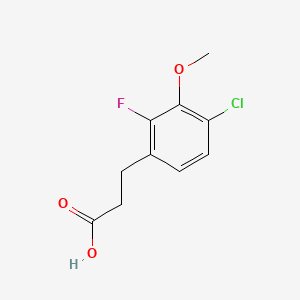
3-(4-叔丁基苯氧基)丙烷-1-磺酰氯
描述
“3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride” is a chemical compound with the CAS number 1018288-96-4 . It has a molecular weight of 290.81 and a molecular formula of C13H19ClO3S .
Molecular Structure Analysis
The molecular structure of “3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride” is represented by the formula C13H19ClO3S . This indicates that the molecule is composed of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .科学研究应用
催化和化学合成
3-(4-叔丁基苯氧基)丙烷-1-磺酰氯在各种化学合成过程中被使用。例如,它参与了通过对酚进行叔丁基化合成单烷基化产物的过程,显示出高选择性和转化率。这一过程通过使用催化剂如苯基氨基磺酸固体酸-MCM-41复合物来促进,展示出对单烷基化产物的显著转化率和偏好(Adam & Kueh, 2014)。此外,磺酸功能化的MCM-41材料在各种探针反应中展示出改变的选择性,暗示了它们在优化和引导化学合成过程中的潜在应用(Rác等,2007)。
药物和生物应用
在制药领域,该化合物的衍生物表现出抗微生物特性。值得注意的是,含有吡啶基、喹啉基和异喹啉基的某些磺酸盐衍生物已被合成并评估其抗微生物和抗真菌活性。其中,一种特定化合物表现出对革兰氏阳性和阴性细菌以及真菌的显著活性(Fadda et al., 2016)。
材料科学
在材料科学领域,3-(4-叔丁基苯氧基)丙烷-1-磺酰氯的衍生物在制备先进材料方面至关重要。例如,通过磺酸苯氧基配体合成的镁配合物显示出在特定化合物的环氧开启聚合中的效率,暗示了它们在创造新型聚合材料方面的潜力(Chen et al., 2010)。
环境和绿色化学
在环境和绿色化学领域,该化合物的衍生物被探索其在可持续和更少有害的化学过程中的潜力。例如,使用磺酸功能化离子液体催化剂进行酚烷基化的动力学,其中涉及3-(4-叔丁基苯氧基)丙烷-1-磺酰氯衍生物,为更高效和潜在更环保的催化过程提供了见解(Elavarasan et al., 2011)。
作用机制
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo electrophilic aromatic substitution . This is a common reaction for compounds with aromatic rings, where an electrophile attacks the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .
Biochemical Pathways
Given its potential to undergo electrophilic aromatic substitution, it may interact with various biochemical pathways involving aromatic compounds .
生化分析
Cellular Effects
The effects of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . Additionally, 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride can affect cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development.
Molecular Mechanism
At the molecular level, 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride exerts its effects through covalent modification of target biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound can also influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the expression of specific genes. The precise mechanism of action often involves the formation of stable sulfonylated intermediates that disrupt normal biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a certain concentration is required to elicit a biological response, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. It is also known to interact with cofactors such as NADH and FAD, which play essential roles in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its ability to interact with target biomolecules and influence cellular processes.
属性
IUPAC Name |
3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-13(2,3)11-5-7-12(8-6-11)17-9-4-10-18(14,15)16/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPCJGTUSWPURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)
![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)
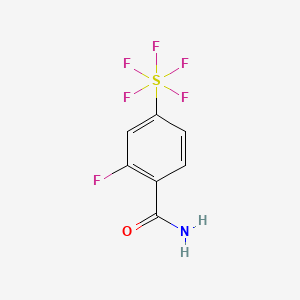
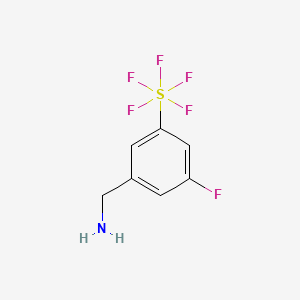



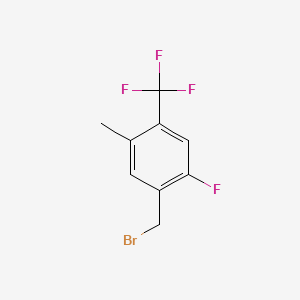
![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)

